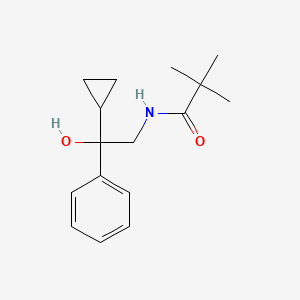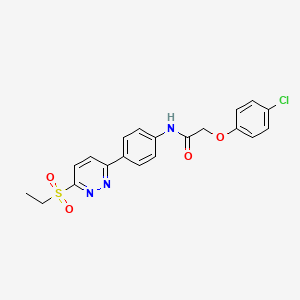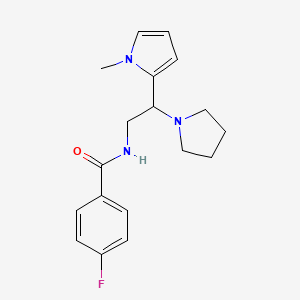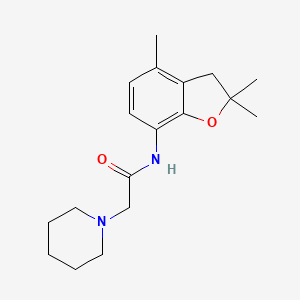![molecular formula C11H8ClF3N4O B2994386 N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea CAS No. 338420-71-6](/img/structure/B2994386.png)
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a chloro group, as well as a pyrrole ring linked to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea typically involves multiple steps, starting with the preparation of the pyridine and pyrrole precursors. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The chloro group can be introduced through halogenation reactions. The final step involves the formation of the urea group, which can be achieved through reactions with isocyanates or urea derivatives under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to remove the chloro group, resulting in different derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophiles like amines or alkoxides, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Chloro-free pyridine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
Scientific Research Applications
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interactions of trifluoromethyl groups with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea can be compared with other similar compounds that contain pyridine or pyrrole rings with trifluoromethyl groups. Some of these similar compounds include:
3-Chloro-5-(trifluoromethyl)pyridine: This compound lacks the pyrrole and urea groups, making it structurally simpler.
1-(Trifluoromethyl)pyrrole: This compound has a trifluoromethyl group on the pyrrole ring but lacks the pyridine and urea groups.
N-(Trifluoromethyl)urea: This compound has a trifluoromethyl group and a urea group but lacks the pyridine ring.
The uniqueness of this compound lies in its combination of pyridine, pyrrole, and urea functionalities, which can lead to diverse chemical and biological properties.
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c12-7-4-6(11(13,14)15)5-17-9(7)19-3-1-2-8(19)18-10(16)20/h1-5H,(H3,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUFDHOIQYNBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)NC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2994314.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
